N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide is a synthetic compound with potential applications in various scientific fields. It is an amide derivative of benzofuran and cyclopropyl-hydroxypropylamine, characterized by its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide typically involves the condensation of 1-benzofuran-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropan-1-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitrated or halogenated benzofuran derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
- N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide
- N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide
- N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUJYKGYMYGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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